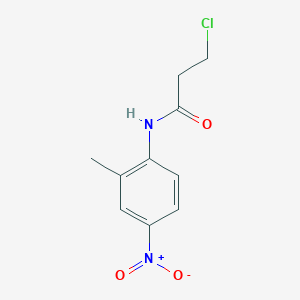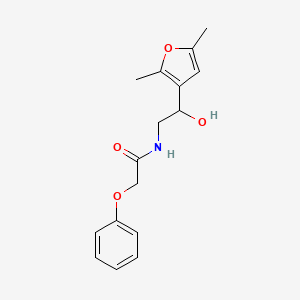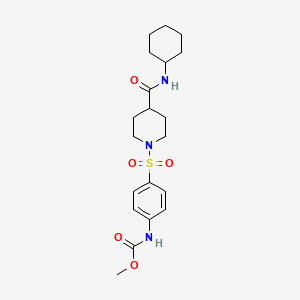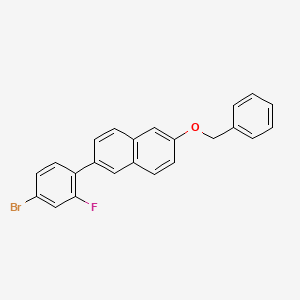![molecular formula C19H15ClN4O2S2 B2628804 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 671199-88-5](/img/structure/B2628804.png)
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds within the thiazolo[3,2-b][1,2,4]triazole class, including structures similar to the specified compound, has been reported. For instance, a convenient and efficient procedure for the synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles has been developed via a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides .Molecular Structure Analysis
The synthesis and structural characterization of isostructural compounds related to the chemical class of interest have provided insights into the molecular conformations and interactions that contribute to their biological activities. For instance, crystallization studies have helped to understand the planar and non-planar orientations of various substituents, which are crucial for the biological efficacy of these molecules.Chemical Reactions Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
Understanding the solubility and partitioning behavior of such compounds in biologically relevant solvents is essential for their development as therapeutic agents. A study on a novel antifungal compound from the 1,2,4-triazole class, similar in structural complexity, determined its solubility in various solvents, providing insights into its potential adsorption and delivery pathways in biological media.Scientific Research Applications
Synthesis and Bioactivity of Heterocyclic Compounds
Research has focused on the synthesis of heterocyclic compounds that exhibit various biological activities. For instance, the development of s-triazolo[3,4-b][1,3,4]thiadiazoles and related derivatives has been shown to offer potential antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006). Such compounds are synthesized through the condensation of chloroacetic acid, -haloketone, and benzoin, among other reactants, to furnish various triazolo[3,4][1,3,4]thiadiazine derivatives.
Antimicrobial and Anticancer Activities
Several studies have synthesized novel heterocyclic compounds derived from similar molecular frameworks, investigating their lipase and α-glucosidase inhibition, which are significant for treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015). Furthermore, the synthesis of triazole derivatives has revealed antimicrobial activities against various pathogens, highlighting their therapeutic potential (Altıntop et al., 2011). Moreover, certain derivatives have shown specific anticancer properties against melanoma and breast cancer cell lines, demonstrating their application in cancer therapy (Ostapiuk, Matiychuk, & Obushak, 2015).
COX Inhibitory Activity
The synthesis of 5,6-diaryl-1,2,4-triazine derivatives and their cyclooxygenase (COX) inhibitory activity have been explored, indicating potential applications in managing inflammatory diseases (Ertas et al., 2022). Such compounds have shown strong inhibitory effects on the COX-2 enzyme, which is key in the inflammatory process.
Structural Characterization and Antimicrobial Screening
The structural elucidation of novel compounds and their antimicrobial efficacy against a range of pathogens have been documented (Saravanan et al., 2005), showcasing the potential of these compounds in addressing drug-resistant microbial infections.
Future Directions
Research has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties . A great deal of research has been carried out to enhance the performance of these energetic materials by adding catalysts, modifying the existing energetic materials to increase their performance, creating so-called cocrystals or by synthesizing new energetic materials .
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S2/c1-26-15-8-6-14(7-9-15)21-17(25)11-28-19-23-22-18-24(19)16(10-27-18)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFANZKFGYWVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)

![3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B2628727.png)

![N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2628732.png)
![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)
![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)
![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)
![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)